Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds with thiazole and indole scaffolds have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate typically involves multiple steps. One common method includes the condensation of 4-phenylthiazole-5-carboxylic acid with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product. The reaction conditions often require refluxing in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
- Ethyl 2-(4-(trifluoromethyl)phenyl)-4-phenylthiazole-5-carboxylate
Uniqueness
Ethyl 4-phenyl-2-(3-(trifluoromethyl)benzamido)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
IUPAC Name |
ethyl 4-phenyl-2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c1-2-28-18(27)16-15(12-7-4-3-5-8-12)24-19(29-16)25-17(26)13-9-6-10-14(11-13)20(21,22)23/h3-11H,2H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEYSYHMBBJQSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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